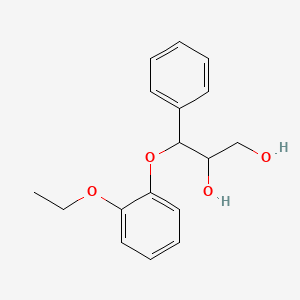![molecular formula C₁₄H₁₅FO₃ B1140327 Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate CAS No. 122549-26-2](/img/structure/B1140327.png)
Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a methylidene moiety, which is further connected to a methyl-3-oxopentanoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate typically involves the condensation of 4-fluorobenzaldehyde with methyl 4-methyl-3-oxopentanoate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The base, often sodium hydroxide or potassium carbonate, facilitates the formation of the methylidene linkage between the fluorophenyl group and the oxopentanoate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction and improve the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methylidene group to a methylene group, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of various substituents on the aromatic ring, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, while the ester moiety can undergo hydrolysis to release active metabolites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxopentanoate
- Methyl 2-[(4-bromophenyl)methylidene]-4-methyl-3-oxopentanoate
- Methyl 2-[(4-methylphenyl)methylidene]-4-methyl-3-oxopentanoate
Uniqueness
Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the chemical and biological properties of a compound, such as increasing its metabolic stability, enhancing its binding affinity to biological targets, and altering its electronic properties. This makes the compound particularly valuable in medicinal chemistry for the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c1-9(2)13(16)12(14(17)18-3)8-10-4-6-11(15)7-5-10/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAOZDSGRPENAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=C(C=C1)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)

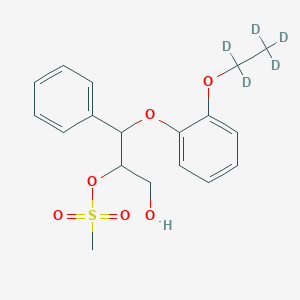

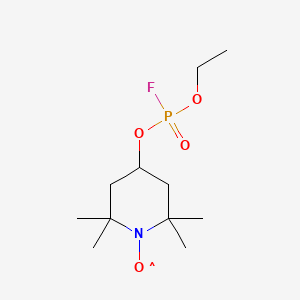
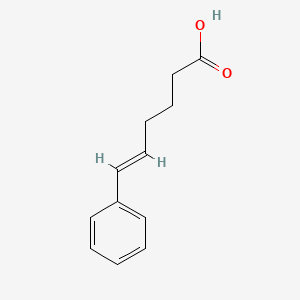
![[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate](/img/structure/B1140258.png)
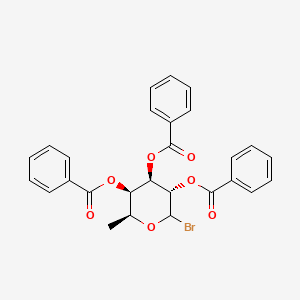
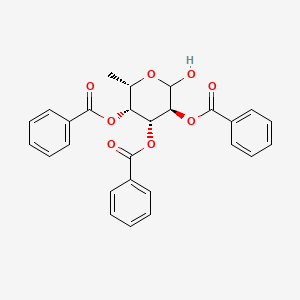
![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/new.no-structure.jpg)
